Osilodrostat is a novel oral medication that has emerged as a significant treatment option for Cushing's disease (CD), a life-threatening endocrine disorder characterized by excessive production of cortisol due to an ACTH-secreting pituitary adenoma. The condition can lead to severe complications if not managed effectively. Osilodrostat, by inhibiting the enzyme 11β-hydroxylase, plays a crucial role in reducing the overproduction of cortisol, offering a therapeutic alternative for patients who are not candidates for surgery or in cases where surgery has failed19.
Osilodrostat exerts its therapeutic effects by inhibiting the enzymes CYP11B1 and CYP11B2, which are critical in the final steps of cortisol and aldosterone synthesis. This inhibition leads to a potent and rapid decrease in cortisol production. Studies have shown that osilodrostat is more effective in inhibiting cortisol production compared to other steroidogenesis inhibitors like metyrapone and ketoconazole. It has been observed that osilodrostat may also affect other steroidogenic enzymes to a lesser extent, such as CYP17A1, which could explain the variability in sensitivity between primary adrenocortical cultures23.
Osilodrostat has been primarily studied and used in the treatment of Cushing's disease. Clinical trials have demonstrated its efficacy in reducing urinary free cortisol levels and maintaining these reductions over time. The LINC 3 study extension showed that long-term treatment with osilodrostat sustains cortisol normalization and is well tolerated, with improvements in cardiovascular/metabolic-related parameters and quality of life4. Another study, LINC 2, reported that 78.9% of patients had normal urinary free cortisol levels after 22 weeks of treatment, with the most common adverse events being nausea, diarrhea, asthenia, and adrenal insufficiency7.
Osilodrostat has also been evaluated in Japanese patients with endogenous Cushing's syndrome caused by conditions other than Cushing's disease, such as adrenal tumors or ectopic adrenocorticotropic hormone syndrome. The study reported a significant reduction in mean urinary free cortisol levels, with a good safety profile consistent with previous reports in CD patients6.
Given that patients with chronic conditions like Cushing's disease often require multiple medications, the potential for drug interactions is a critical consideration. Osilodrostat has been found to be a moderate inhibitor of CYP1A2 and CYP2C19 and a weak inhibitor of CYP2D6 and CYP3A4, suggesting that it is unlikely to significantly increase the exposures of other medications cleared by these enzymes5.
CAS No.: 366472-45-9
CAS No.: 682-30-4
CAS No.: 1460-97-5
CAS No.: 18529-47-0
CAS No.: